

pKa and dissociation constant of Hexadecyldimethylamine.

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Compound of Interest		
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An In-depth Technical Guide to the pKa and Dissociation Constant of **Hexadecyldimethylamine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of **Hexadecyldimethylamine**, a tertiary amine with significant applications in the synthesis of surfactants and other chemical intermediates. Understanding the pKa is crucial for predicting the ionization state of the molecule at a given pH, which in turn influences its solubility, reactivity, and biological interactions.

Physicochemical Properties and Dissociation Constant

Hexadecyldimethylamine (C₁₈H₃₉N) is a long-chain aliphatic tertiary amine. Its basicity arises from the lone pair of electrons on the nitrogen atom, which can accept a proton. The pKa value refers to the dissociation of its conjugate acid, the hexadecyldimethylammonium ion.

The equilibrium for the dissociation of the protonated amine in aqueous solution can be represented as follows:

 $C_{16}H_{33}N(CH_{3})_{2}H^{+}(aq) + H_{2}O(I) \rightleftharpoons C_{16}H_{33}N(CH_{3})_{2}(aq) + H_{3}O^{+}(aq)$



The acid dissociation constant (Ka) is the equilibrium constant for this reaction. The pKa is the negative logarithm of the Ka and is the pH at which the concentrations of the protonated (conjugate acid) and unprotonated (base) forms are equal.

Data Presentation

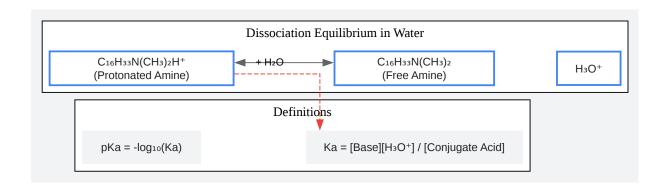
The quantitative data for the dissociation constant of **Hexadecyldimethylamine** are summarized in the table below.

Parameter	Value	Conditions	Reference(s)
рКа	9.78	25°C	[1][2]
pKa (Predicted)	9.78 ± 0.28	[2][3]	
Dissociation Constant	9.78	25°C	[1][3]

Note: In the provided references, the term "dissociation constant" is used to denote the pKa value.

Relationship between pKa and Dissociation Constant (Ka)

The following diagram illustrates the dissociation equilibrium of protonated **Hexadecyldimethylamine** and the fundamental relationship between its pKa and the acid dissociation constant (Ka).





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Figure 1: Dissociation Equilibrium of Hexadecyldimethylamine.

Experimental Protocol: pKa Determination by Potentiometric Titration

While a specific, published protocol for the pKa determination of **Hexadecyldimethylamine** was not identified, a standard and reliable method for water-insoluble amines is potentiometric titration in a mixed-solvent system. The following protocol is adapted from established methodologies for tertiary and long-chain amines.[4][5][6]

Principle

Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode. The pKa is determined from the resulting titration curve, typically as the pH at the half-equivalence point. Due to the insolubility of **Hexadecyldimethylamine** in water, a co-solvent such as methanol or acetonitrile is necessary to ensure complete dissolution.[2]

Materials and Reagents

- Hexadecyldimethylamine (approx. 20 mg, or 40 μmoles)[2]
- Methanol or Acetonitrile (ACS grade)
- Deionized water (boiled to remove dissolved CO₂)
- Standardized 0.1 M Hydrochloric Acid (HCl) solution
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution
- Potassium Chloride (KCl) for maintaining ionic strength
- Standard pH buffers (e.g., pH 4.0, 7.0, and 10.0)

Apparatus

Calibrated pH meter with a glass electrode



- Automatic titrator or a burette
- Magnetic stirrer and stir bar
- Titration vessel
- Inert gas supply (Nitrogen or Argon)

Procedure

- Preparation of the Analyte Solution:
 - Accurately weigh approximately 40 μmoles of Hexadecyldimethylamine and transfer it to the titration vessel.
 - Dissolve the compound in a minimal amount of an organic co-solvent (e.g., methanol).
 - Add deionized water to create a specific mixed-solvent system (e.g., 1:9 v/v methanol:water).[2] The final volume should be sufficient to immerse the pH electrode (e.g., 20 mL).
 - Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[1][6]
- Titration Setup and Calibration:
 - Calibrate the pH meter using standard buffers at the temperature of the experiment.
 - Place the titration vessel on the magnetic stirrer and immerse the pH electrode and the burette tip into the solution.
 - Begin gentle stirring.
 - Purge the solution with an inert gas (nitrogen or argon) for several minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement.[1]
- Titration Process:



- Since Hexadecyldimethylamine is a base, it will be titrated with a standardized HCl solution. Alternatively, the solution can first be acidified with a known excess of HCl and then back-titrated with standardized NaOH.[1][2] The back-titration method is described here.
- Add a known excess of 0.1 M HCl to the analyte solution to fully protonate the amine, bringing the initial pH to approximately 2.0.
- Begin the titration by adding small increments of the 0.1 M NaOH solution.
- Record the pH value after each addition, allowing the reading to stabilize before proceeding.
- Continue the titration until the pH reaches approximately 12.0 to ensure the full titration curve is captured.

Data Analysis:

- Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
- Determine the equivalence point, which is the point of maximum inflection on the curve.
 This can be identified more accurately by plotting the first or second derivative of the titration curve.
- The pKa is the pH value at the half-equivalence point (the point where half of the protonated amine has been neutralized).

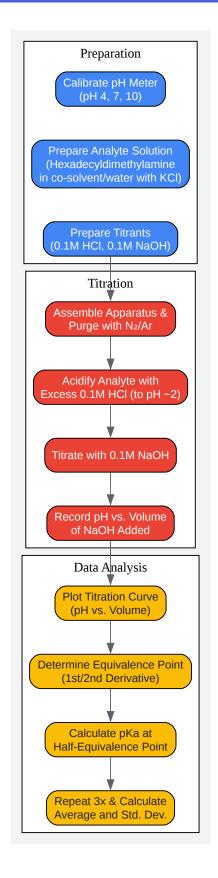
Replication:

 Perform a minimum of three independent titrations to ensure the reliability and reproducibility of the results.[1] Calculate the average pKa and the standard deviation.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the potentiometric determination of the pKa of **Hexadecyldimethylamine**.





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Figure 2: Workflow for pKa Determination via Potentiometric Titration.



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